3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
The compound “3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule that contains several functional groups, including a bromo group, a chlorophenyl group, a dihydrothieno group, a pyrazol group, and a benzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, bromination and chlorination reactions could introduce the bromo and chloro groups, respectively . The dihydrothieno and pyrazol groups could be formed through cyclization reactions, and the benzamide group could be introduced through a reaction with benzoyl chloride or a similar compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The bromo, chloro, and amide groups are all capable of participating in various types of intermolecular interactions, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the bromo group could be replaced by other groups in a substitution reaction . The amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple polar groups could make it relatively soluble in polar solvents . Its melting and boiling points would likely be relatively high due to the presence of multiple rings and functional groups .Scientific Research Applications
Molecular Structure and Interaction Analysis
Studies on antipyrine-like derivatives, including compounds with bromo and chloro substituents on the benzamide group, have shown the importance of analyzing molecular structures through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Such analyses reveal insights into intermolecular interactions, including hydrogen bonds and π-interactions, which are crucial for understanding the stability and reactivity of these compounds in various environments (Saeed et al., 2020).
Synthesis and Spectral Characterization
Research on the synthesis and characterization of pyrazole derivatives highlights the methods for obtaining these compounds and determining their structures through spectral data. This foundational work enables the exploration of their potential applications in various fields, such as material science and pharmaceuticals (Kumara et al., 2018).
Biological Activities
The synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides and their evaluation for insecticidal and fungicidal activities demonstrate the potential of such compounds in developing new pesticides. This suggests a route for the application of 3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide in agricultural chemistry (Zhu et al., 2014).
Antimicrobial and Antibiofilm Properties
The study of acylthioureas for their interaction with bacterial cells suggests that related compounds, including pyrazole derivatives, could be investigated for antimicrobial and antibiofilm properties. This opens avenues for their use in combating bacterial infections, particularly those resistant to traditional antibiotics (Limban et al., 2011).
Anticonvulsant Activity
Evaluation of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues for anticonvulsant activity highlights the potential medical applications of pyrazole derivatives in treating epilepsy and related seizure disorders (Ahsan et al., 2013).
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways, leading to various biological activities .
Result of Action
Preliminary bioassay tests indicated that similar compounds have certain insecticidal and fungicidal activities .
Biochemical Analysis
Biochemical Properties
Preliminary bioassay tests indicated that this compound has certain insecticidal activities
Cellular Effects
Some compounds exhibited favorable fungicidal activities , indicating that they may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3OS/c19-12-4-1-3-11(7-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-6-2-5-13(20)8-14/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBJAALOYMDHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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